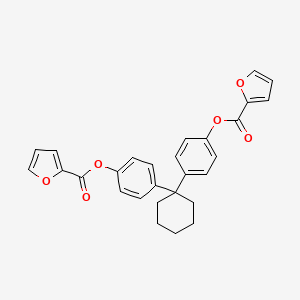
Cyclohexane-1,1-diyldibenzene-4,1-diyl difuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE is a complex organic compound characterized by its unique structure, which includes a furan ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of 4-(1-{4-hydroxyphenyl}cyclohexyl)phenol with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted phenyl compounds, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. The presence of the furan ring and cyclohexyl group may contribute to bioactivity, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1-{4-[(2-FUROYLOXY)PHENYL]CYCLOPENTYL}PHENYL 2-FUROATE: This compound has a similar structure but with a cyclopentyl group instead of a cyclohexyl group.
4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOPENTYL)PHENYL 2-FUROATE: Another similar compound with slight variations in the ring structure.
Uniqueness
The uniqueness of 4-(1-{4-[(2-FURYLCARBONYL)OXY]PHENYL}CYCLOHEXYL)PHENYL 2-FUROATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across different fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C28H24O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
[4-[1-[4-(furan-2-carbonyloxy)phenyl]cyclohexyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C28H24O6/c29-26(24-6-4-18-31-24)33-22-12-8-20(9-13-22)28(16-2-1-3-17-28)21-10-14-23(15-11-21)34-27(30)25-7-5-19-32-25/h4-15,18-19H,1-3,16-17H2 |
InChI Key |
MYFZCVCNJCAECG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















